molecular formula C16H18N2O2 B10885126 3-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

3-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B10885126
M. Wt: 270.33 g/mol
InChI Key: PTMKMYQYBFCLBJ-UHFFFAOYSA-N
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Description

3-METHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methyl group, and a pyridyl ethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid, N-methylamine, and 2-(2-pyridyl)ethylamine.

    Amide Formation: The first step involves the formation of the amide bond between 3-methoxybenzoic acid and N-methylamine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild reaction conditions.

    Alkylation: The next step involves the alkylation of the amide with 2-(2-pyridyl)ethylamine. This can be carried out using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 3-METHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Automated Reactors: Use of automated reactors to precisely control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, column chromatography, or preparative HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The pyridyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-hydroxy-N~1~-methyl-N~1~-[2-(2-pyridyl)ethyl]benzamide.

    Reduction: Formation of N1-methyl-N~1~-[2-(2-pyridyl)ethyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-METHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-METHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example:

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

3-METHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-methylbenzamide, 3-methoxybenzamide, and 2-(2-pyridyl)ethylamine.

    Uniqueness: The presence of the methoxy, methyl, and pyridyl ethyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from other benzamide derivatives.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-18(11-9-14-7-3-4-10-17-14)16(19)13-6-5-8-15(12-13)20-2/h3-8,10,12H,9,11H2,1-2H3

InChI Key

PTMKMYQYBFCLBJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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